molecular formula C10H9N3O2 B2688894 1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid CAS No. 1368952-41-3

1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid

Cat. No. B2688894
CAS RN: 1368952-41-3
M. Wt: 203.201
InChI Key: DOABLSXWJCSOCB-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy, has been disclosed .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds has been confirmed by 1H and 13C NMR and mass spectral analysis .


Chemical Reactions Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .

Scientific Research Applications

Functionalization Reactions and Synthesis

One study explores the functionalization reactions of related compounds, providing insights into the mechanisms and potential applications of 1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid in synthesizing new chemical entities. For example, Yıldırım, Kandemirli, and Demir (2005) investigated the conversion of 1H-pyrazole-3-carboxylic acid into various compounds, including a reaction with 2,3-diaminopyridine, highlighting the potential for creating diverse derivatives with specific properties (Yıldırım, Kandemirli, & Demir, 2005).

Continuous-Flow Synthesis

The continuous-flow synthesis approach has been applied to highly functionalized compounds, indicating a method to enhance the synthesis efficiency of complex molecules, potentially including derivatives of this compound. Herath and Cosford (2017) reported a versatile continuous-flow synthesis of 1,2,4-oxadiazoles from carboxylic acids, demonstrating the potential for efficient and scalable synthesis processes that could apply to similar compounds (Herath & Cosford, 2017).

Advanced Materials and Catalysis

Research into the synthesis of imidazo[1,2-a]pyridine derivatives through catalytic processes suggests the role of this compound in developing new materials or catalysts. Xiao et al. (2015) described a transition-metal-free chlorocyclization of 2-aminopyridines with carboxylic acids, offering a novel approach to substituted imidazo[1,2-α]pyridines, which could be extended to the synthesis and functionalization of similar compounds (Xiao et al., 2015).

Anticorrosive Properties

Explorations into the anticorrosive properties of related compounds provide a basis for considering this compound in applications requiring corrosion inhibition. Zhang et al. (2018) investigated the efficacy of similar compounds as corrosion inhibitors, indicating potential applications in materials science and engineering (Zhang et al., 2018).

Mechanism of Action

    Target of action

    Imidazole derivatives are known to interact with a variety of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine . .

    Mode of action

    The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . Without specific information on “1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid”, it’s difficult to provide a detailed explanation of its mode of action.

    Biochemical pathways

    Imidazole derivatives can influence various biochemical pathways due to their broad range of biological activities . The specific pathways affected by “this compound” would depend on its specific biological targets, which are currently unknown.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Imidazole derivatives, in general, are known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution.

    Action environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Imidazole derivatives are amphoteric in nature, showing both acidic and basic properties , which could influence their behavior in different environments.

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is necessary . Heterocyclic compounds, including imidazole derivatives, are in clinical use to treat infectious diseases and have high chemotherapeutic values . Therefore, the study and development of imidazole derivatives, including “1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid”, could be a promising direction for future research.

properties

IUPAC Name

1-(pyridin-2-ylmethyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-3-1-2-4-11-8/h1-4,6-7H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOABLSXWJCSOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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